Sophoranone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Pharmacological Activities & Mechanisms

Sophoranone exhibits a range of pharmacological activities, with its anticancer effects being the most extensively studied.

| Pharmacological Activity | Reported Targets / Mechanisms | Experimental Models (Examples) |

|---|---|---|

| Anticancer | Inhibition of MTHFD2 [1], Molecular docking against EGFR, Aromatase, PI3K Alpha [2] | In vitro cell-based assays [1], Computational docking studies [2] |

| Anti-inflammatory | Modulation of NF-κB, MAPK, PI3K/AKT signaling pathways [3] | In vitro models (e.g., RAW 264.7 cells) [3], In vivo models (e.g., mouse asthma model) [3] |

| Antiviral | Inhibition of SARS-CoV-2 3CLpro and PLpro [4] | In vitro enzyme inhibition assays [4] |

The following diagram illustrates the primary signaling pathways and experimental workflows involved in studying this compound's anticancer and anti-inflammatory activities:

Key Experimental Protocols

Here are the methodologies for key experiments cited in the research, which can serve as a reference for your own work.

1. In Vitro Evaluation of Anti-SARS-CoV-2 Protease Activity [4]

- Objective: To measure the inhibitory activity of this compound against SARS-CoV-2 3C-like protease (3CLpro) and Papain-like protease (PLpro).

- Procedure:

- Enzyme Assay: Incubate SARS-CoV-2 3CLpro or PLpro with this compound at varying concentrations in a suitable reaction buffer.

- Substrate Addition: Add a fluorogenic or colorimetric substrate for the respective protease.

- Kinetic Measurement: Monitor the reaction kinetics by measuring fluorescence or absorbance over time to determine enzyme activity.

- Data Analysis: Calculate the percentage inhibition and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis. The reported IC50 for a related prenylated chalcone against PLpro was 32.67 μmol·L⁻¹ [4].

2. In Silico Molecular Docking for Breast Cancer Targets [2]

- Objective: To predict the binding affinity and mode of interaction between this compound and key breast cancer target proteins.

- Procedure:

- Protein Preparation: Retrieve 3D structures of target proteins from the PDB. Prepare them by removing water molecules, adding hydrogen atoms, and assigning charge.

- Ligand Preparation: Obtain the 3D structure of this compound and optimize its geometry using molecular mechanics force fields.

- Grid Generation: Define the active site or binding pocket on the target protein.

- Docking Simulation: Perform molecular docking using software to generate multiple binding poses.

- Analysis: Evaluate the binding affinity and analyze key interactions. This compound was identified as a top docking hit against EGFR, Aromatase, and PI3K Alpha [2].

3. Cell-Based Anticancer Activity Screening [1]

- Objective: To assess the effect of this compound on cancer cell proliferation.

- Procedure:

- Cell Culture: Maintain appropriate cancer cell lines under standard conditions.

- Compound Treatment: Treat cells with a range of concentrations of this compound for a specified period.

- Viability Assay: Perform a cell viability assay (e.g., MTT assay) to measure the metabolic activity of remaining live cells.

- Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value. In a study on isolated compounds from Sophora subprostrata, this compound was found to inhibit cell proliferation [1].

This compound is a promising candidate for drug development. Future research should focus on comprehensive in vivo pharmacokinetics and toxicity profiling, further mechanistic studies to validate its polypharmacology, and structural optimization to improve its potency and drug-like properties.

References

- 1. Hit to lead optimization of isopentenyl chalcones as novel ... [sciencedirect.com]

- 2. Exploring Herbal Compounds as Targeted Therapies for ... [pmc.ncbi.nlm.nih.gov]

- 3. A review on the pharmacology, pharmacokinetics and ... [frontiersin.org]

- 4. Flavonoids from the roots and rhizomes of ... - PubMed Central [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Bioactive Compounds of Sophora tonkinensis

Introduction and Phytochemical Profile

Sophora tonkinensis Gagnep. (family Leguminosae), known as "Shandougen" in Traditional Chinese Medicine (TCM), is a nationally protected Category II medicinal plant native to the karst regions of Southwest China and Northern Vietnam [1] [2]. For centuries, its dried roots and rhizomes have been extensively employed in TCM and ethnopharmacy for clearing heat, detoxification, and treating conditions including sore throat, tonsillitis, pharyngitis, swollen gums, and inflammatory diseases [3] [1]. Modern pharmacological research has revealed a much broader spectrum of activities, including antitumor, anti-inflammatory, antimicrobial, antiviral, and cardioprotective effects [3] [1] [4]. The plant's medicinal properties are primarily attributed to its diverse secondary metabolites, with alkaloids and flavonoids constituting the major classes of bioactive compounds [3] [1] [2]. Over 330 compounds have been identified from S. tonkinensis, including more than 85 alkaloids and 120 flavonoids, alongside triterpenoids, organic acids, and polysaccharides [1].

The table below summarizes the core bioactive compounds and their quantitative distribution across different plant tissues, highlighting significant tissue-specific accumulation patterns crucial for quality control and targeted extraction.

Table 1: Major Bioactive Compounds in Sophora tonkinensis and Their Distribution

| Compound Category | Specific Compounds (Examples) | Plant Part with Highest Concentration | Reported Concentration | Key Analytical Methods |

|---|---|---|---|---|

| Quinolizidine Alkaloids | Matrine, Oxymatrine, Sophocarpine, Sophoridine | Seeds | Matrine in seeds: 169.48 µg/g; Total alkaloids in seeds: 19.88 mg/g [2] | HPLC, LC-MS [2] [5] |

| Flavonoids | Genistin, Genistein, Trifolirhizin, Maackiain | Seeds (Genistin), Leaves (Genistein) | Genistin in seeds: 27.13 µg/g; Genistein in leaves: 15.05 µg/g [2] | HPLC, LC-MS [2] [5] |

| Prenyl Flavonoids | Sophytonkinones, Lonchocarpous | Roots & Rhizomes | Not Quantified (Structuredetermined via NMR/MS) [3] | NMR, MS [3] |

| Other Bioactives | Caffeic Acid, Gallic Acid, Betulinic Acid | Roots & Rhizomes [4] | Varies by compound and source | HPLC, MS [4] |

The intricate biosynthetic pathways of these compounds involve a coordinated series of enzymatic reactions. The following diagram outlines the primary metabolic routes leading to the key alkaloids and flavonoids in S. tonkinensis.

Diagram 1: Simplified biosynthetic pathways of major alkaloids and flavonoids in S. tonkinensis. Key enzymes (red nodes) catalyze crucial steps toward final bioactive compounds (green nodes).

Quantitative Distribution of Active Compounds

Tissue-Specific Accumulation

Understanding the varying concentrations of bioactive compounds across different plant organs is essential for defining the medicinal parts and optimizing harvest strategies. Recent metabolomic studies utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) have quantitatively mapped the distribution of these compounds [2]:

- Seeds exhibit the highest concentration of total alkaloids (19.88 mg/g), along with the highest levels of individual alkaloids matrine (169.48 µg/g) and oxymatrine (9.43 mg/g). Seeds also accumulate the highest levels of total flavonoids (14.02 mg/g) and the specific flavonoid genistin (27.13 µg/g) [2].

- Leaves show a distinct flavonoid profile, with the highest concentration of genistein (15.05 µg/g), significantly higher than in other tissues [2].

- Roots and Rhizomes, the official medicinal parts according to the Chinese Pharmacopoeia, contain a diverse array of alkaloids and flavonoids but generally at lower concentrations compared to seeds for the major markers. However, they contain unique prenylated flavonoids and are the primary source for commercially extracted matrine and oxymatrine [1] [2].

Impact of Abiotic Stress and Cultivation Conditions

The biosynthesis of active ingredients is significantly influenced by environmental factors and cultivation practices.

- Drought Stress and Nanoparticle Application: A 2025 study demonstrated that drought stress severely reduces plant biomass. However, foliar application of Silicon Dioxide Nanoparticles (SiO₂ NPs) mitigated these negative effects and, crucially, enhanced the content of medicinal compounds under drought conditions. The application of 200 mg/L SiO₂ NPs under drought stress maximized the root content of matrine (214.15 µg/g), genistin (4.06 µg/g), genistein (48.56 µg/g), total alkaloids (9.96 mg/g), and total flavonoids (11.44 mg/g), representing a significant increase compared to drought-stressed controls [6]. This suggests SiO₂ NPs act as a potent elicitor.

- Magnesium Ion Concentration: Research on tissue-cultured seedlings revealed that magnesium (Mg²⁺) levels in the growth medium profoundly affect the synthesis of active ingredients. Altering Mg²⁺ concentrations caused significant changes in the contents of matrine, oxymatrine, maackiain, and trifolirhizin. Multi-omics analysis indicated that magnesium influences these pathways by affecting the absorption of other ions (e.g., potassium, calcium), photosynthetic activity, and a complex regulatory network involving transcription factors and enzyme genes [5].

Pharmacological Activities and Mechanisms of Action

Antiviral Activity and cGAS-STING Pathway Activation

A pivotal 2025 study elucidated a novel molecular mechanism for the antiviral activity of S. tonkinensis, particularly against Hepatitis B Virus (HBV). The research showed that S. tonkinensis extract (STE) potently inhibits HBV replication in a mouse model by targeting the innate immune cGAS-STING pathway [7].

- Mechanism: STE promotes the synthesis of the secondary messenger 2'3'-cGAMP by the enzyme cGAS. The increased cGAMP leads to enhanced activation of the adaptor protein STING, which subsequently phosphorylates the kinase TBK1 and transcription factor IRF3. Phosphorylated IRF3 translocates to the nucleus and induces the production of Type I Interferons (IFNs), which ultimately stimulates the expression of interferon-stimulated genes (ISGs) that execute antiviral functions [7].

- Significance: This discovery positions STE as a promising therapeutic candidate for viral infections and provides a clear, mechanism-based rationale for the traditional use of S. tonkinensis in treating throat and inflammatory conditions, which can often be of viral origin.

The following diagram illustrates this specific antiviral mechanism activated by S. tonkinensis extract.

Diagram 2: STE antiviral mechanism via cGAS-STING pathway activation, leading to inhibition of HBV replication.

Cardioprotective Effects

A 2024 study employing an integrative omics approach and experimental validation revealed the cardioprotective potential of S. tonkinensis against Myocardial Ischemia (MI) [4]. The extract and its identified active compounds (caffeic acid, gallic acid, betulinic acid, esculetin, and cinnamic acid) were found to mitigate multiple pathological processes in MI:

- Mitochondrial Impairments: Improving cardiac mitochondrial function.

- Inflammation: Reducing systemic and local inflammatory responses.

- LDLR Deficiency: Counteracting the deficiency of low-density lipoprotein receptor.

- Mechanism: These beneficial effects were mediated through the regulation of the vesicle-mediated transport pathway, which involves key proteins like Synaptojanin-1 (SYNJ1) and ZW10 Kinetochore Protein (ZW10) [4].

Anti-tumor and Anti-inflammatory Activities

The two major alkaloids, matrine and oxymatrine, have demonstrated broad anti-tumor activities across various cancer cell lines, inducing apoptosis through the activation of caspase-3 [3] [7]. Flavonoids like trifolirhizin exhibit anti-inflammatory and antitumor properties by inhibiting pathways such as PI3K/Akt [1] [5]. The richness of these compounds makes S. tonkinensis a valuable resource for developing anti-cancer adjuvants and anti-inflammatory agents.

Detailed Experimental Protocols for Key Studies

Protocol 1: SiO₂ Nanoparticle Treatment for Enhanced Yield under Drought

This protocol is designed to assess the elicitor effect of nanoparticles on bioactive compound synthesis under abiotic stress [6].

- Plant Material & Growth Conditions: Utilize uniform 6-month-old S. tonkinensis seedlings. Cultivate in a growth chamber with a day/night temperature of 28/25°C, a 14/10 h light/dark photoperiod, and 60–70% relative humidity. Use a pot mixture of nutrient soil and vermiculite (2:1, v/v).

- Experimental Design & Treatments:

- Control (CK): Maintain soil moisture content at 75-80%.

- Drought Stress (SD): Withhold water until soil moisture content reaches 30-35%, and maintain this level.

- Nanoparticle Treatment: Apply SiO₂ NPs (<30 nm particle size) via foliar spray every 4 days (5 times total) at concentrations of 100 mg/L and 200 mg/L to both CK and SD groups.

- Biomass & Biochemical Assessment: After 21 days of treatment, harvest plants and measure fresh and dry weights of roots, stems, and leaves. Assess physiological markers (SOD, POD, CAT activity; MDA, H₂O₂, O₂⁻ content) using commercial assay kits. Quantify active compounds (matrine, oxymatrine, flavonoids) via HPLC.

Protocol 2: Extraction and HPLC Analysis of Alkaloids and Flavonoids

This protocol outlines standardized methods for the extraction and quantification of core bioactive compounds [2] [5].

Extraction of Alkaloids (Matrine/Oxymatrine):

- Procedure: Homogenize 0.1 g of dried, powdered plant tissue with 2 mL of extraction solution (methylene chloride: methanol: ammonia water = 40:10:1). Vortex, let stand at room temperature for 30 min, then sonicate for 30 min. Centrifuge at 4000 rpm for 10 min. Collect 1 mL of supernatant, dry under a nitrogen stream at 40°C, and reconstitute the residue in 1 mL methanol. Filter through a 0.22 μm membrane before HPLC injection [5].

- HPLC Analysis:

- Column: Agilent Polaris 5 NH2 (5 μm, 250 × 4.6 mm).

- Mobile Phase: Acetonitrile-Isopropanol-3% Phosphoric Acid (80:5:15, isocratic).

- Flow Rate: 0.5 mL/min.

- Detection: UV at 210 nm.

- Column Temperature: 25°C [5].

Extraction of Flavonoids (Maackiain/Trifolirhizin):

- Procedure: Extract approximately 0.1 g of powdered sample with 1 mL of methanol. Grind thoroughly, sonicate for 50 min, make up to the original volume with methanol, centrifuge, and filter the supernatant (0.22 μm) [5].

- HPLC Analysis:

- Column: Agilent Plus C18 (5 μm, 250 × 4.6 mm).

- Mobile Phase: Acetonitrile (A) and Water (B), with a gradient elution: 0-5 min (25% A), 5-55 min (25%→50% A), 55-80 min (50%→95% A), 80-86 min (95% A), 86-87 min (95%→25% A), 87-92 min (25% A, re-equilibration).

- Flow Rate: 1 mL/min.

- Detection: UV at 205 nm [5].

Protocol 3: Green Extraction of Flavonoids using Deep Eutectic Solvents

A modern, eco-friendly alternative for flavonoid extraction employs Deep Eutectic Solvents (DES). This method is noted for its efficiency and sustainability, leveraging the unique properties of DES to enhance the extraction yield of flavonoids from S. tonkinensis [8]. While the search results note the use of this technology, the specific DES composition, liquid-solid ratio, extraction time, and temperature parameters should be optimized based on further experimental details [8].

Transcriptional and Multi-Omics Regulation of Biosynthesis

Understanding the molecular machinery controlling the synthesis of alkaloids and flavonoids is key for metabolic engineering and quality improvement.

Key Regulatory Genes from Transcriptome Analysis

A 2025 study integrating transcriptomics and metabolomics across roots, stems, leaves, and seeds identified critical genes [2] [9]:

- Alkaloid Biosynthesis:

- Copper Amine Oxidase (StCAO) was pinpointed as a key regulator, showing significantly high expression in seeds, which correlates with the highest alkaloid accumulation in this tissue [2].

- Lysine Decarboxylase (LDC) catalyzes the initial, rate-limiting step from lysine to cadaverine, the primary precursor for quinolizidine alkaloids [9].

- Flavonoid Biosynthesis:

NAC Transcription Factor Family Regulation

A genome-wide analysis identified 85 NAC transcription factors in S. tonkinensis (StNACs). This plant-specific transcription factor family is known to be a master regulator of growth, development, stress responses, and secondary metabolism [9]. The study found:

- Phylogenetic Diversity: StNAC proteins were classified into 15 distinct subgroups.

- Expression Correlation: The expression profiles of eight StNAC genes were significantly correlated with the accumulation levels of alkaloids and flavonoids, suggesting their potential role in regulating these pathways [9]. This finding opens avenues for using genetic engineering to enhance the production of desired compounds.

Systems Biology and Multi-Omics Integration

The application of multi-omics (transcriptomics, proteomics, metabolomics) represents a powerful systems biology approach to unravel complex regulatory networks. A 2024 study used this strategy to investigate how magnesium ions influence the synthesis of active ingredients [5]. The analysis revealed that Mg²⁺ acts as a pervasive network regulator, influencing diverse metabolic processes including potassium/calcium uptake and photosynthesis, which subsequently leads to coordinated changes in the levels of pharmacologically active compounds [5]. This holistic view is crucial for understanding how cultivation factors impact medicinal quality.

Conclusion and Future Perspectives

Sophora tonkinensis is a pharmacologically rich medicinal plant with immense potential for modern drug development and clinical application. Its core bioactive compounds, matrine-type alkaloids and diverse flavonoids, exhibit a wide array of mechanisms, including newly discovered actions like cGAS-STING pathway activation for antiviral therapy and vesicle-mediated transport regulation for cardioprotection. The concentration of these compounds is highly tissue-specific and can be effectively modulated by abiotic elicitors like SiO₂ nanoparticles and nutrient factors such as magnesium ions.

Future research should focus on:

- Clinical Translation: Advancing the promising findings from in vivo and omics studies into well-designed clinical trials to validate efficacy and safety in humans.

- Synergistic Effects: Investigating the potential synergistic actions between multiple compounds in S. tonkinensis extracts, which aligns with the multi-component, multi-target philosophy of TCM.

- Sustainable Sourcing: Leverancing insights from transcriptomics and the characterization of NAC transcription factors to develop metabolic engineering or breeding strategies for enhancing the yield of active compounds, thereby reducing pressure on wild populations.

References

- 1. Sophorae tonkinensis radix et rhizoma [sciencedirect.com]

- 2. Genes involved in the regulation of alkaloid and flavonoid ... [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activities and Secondary Metabolites from Sophora ... [pmc.ncbi.nlm.nih.gov]

- 4. Sophora tonkinensis and active compounds inhibit ... [sciencedirect.com]

- 5. Multi-omics analysis uncovers the transcriptional regulatory ... [nature.com]

- 6. Effects of SiO2 Nanoparticles on the Yield and Quality ... [mdpi.com]

- 7. Frontiers | Sophora enhances activation of cGAS-STING... tonkinensis [frontiersin.org]

- 8. Efficient and green ultrasonic-assisted extraction of ... [sciencedirect.com]

- 9. Comprehensive analysis of the NAC transcription factor ... [pmc.ncbi.nlm.nih.gov]

Sophoranone traditional Chinese medicine

Technical Overview of Sophoranone

This compound is a flavonoid compound purified from the roots of Sophora species, such as Sophora subprostrata [1]. It has garnered research interest primarily for its potent anti-cancer properties.

The table below summarizes its key identified activities and potential therapeutic applications based on the literature.

| Aspect | Summary of Findings from Search Results |

|---|---|

| Source Plant | Roots of Sophora subprostrata (also known as Shan Dou Gen) [1]. |

| Core Biological Activity | Strong inducer of apoptosis (programmed cell death) in cancer cells [1]. |

| Reported Therapeutic Potential | - Leukemia: Induced apoptosis in human leukemia U937 cells [1].

- Breast Cancer: Identified as a top docking hit against key protein targets (EGFR, Aromatase, PI3K Alpha) [2]. | | Proposed Mechanism of Action | - Triggers the generation of Reactive Oxygen Species (ROS) [1].

- Induces opening of the Mitochondrial Permeability Transition (MPT) Pore, leading to cytochrome c release and apoptosis [1].

- Computational studies suggest binding to key oncogenic signaling pathways, including PI3K-Akt and RAS/RAF/MEK/ERK [3]. |

Elucidated Mechanism of Action

The most detailed mechanistic study describes this compound's action in human leukemia U937 cells. The proposed signaling pathway can be visualized as follows:

Figure: Proposed apoptotic pathway induced by this compound in leukemia cells, based on findings from [1].

This mechanism is notably distinct from other flavonoids like genistein, with this compound demonstrating significantly stronger activity [1].

Computational & Preclinical Evidence

Recent computational analyses support its potential as a multi-targeted anti-cancer agent:

- Network Pharmacology & Molecular Docking: A 2024 study identified this compound as one of the top two herbal compounds (alongside Dipiperitylmagnolol) with robust binding affinity to key breast cancer-associated proteins (EGFR, Aromatase, PI3K Alpha) [2].

- Binding Stability: Molecular dynamics simulations suggested conformational stability of this compound with its protein targets [2].

- ADMET Predictions: In silico studies highlight the importance of evaluating pharmacokinetic and toxicity profiles (e.g., solubility, hepatotoxicity) to guide structural optimization [3].

Research Methodologies

While the search results do not provide full experimental protocols, they mention several key methodologies used in this compound research:

- Apoptosis Assays: Methods to quantify cell growth inhibition and apoptosis induction in various cancer cell lines [1].

- Mitochondrial Function Studies: Techniques to measure ROS formation, MPT pore opening, and cytochrome c release in isolated mitochondria and whole cells [1].

- Computational Drug Design: The workflow for these studies typically involves:

- Compound and target protein selection from databases (e.g., TCMSP, Protein Data Bank).

- Molecular docking simulations to predict binding affinity and interactions.

- Molecular dynamics (MD) simulations to assess the stability of protein-ligand complexes.

- In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties [2].

Conclusion and Future Directions

However, to strengthen its profile as a drug candidate, several critical steps are needed:

- Experimental Validation: The computational findings, particularly for breast cancer, require validation in in vitro and in vivo models.

- Comprehensive Pharmacokinetics: Detailed in vivo studies on absorption, distribution, metabolism, and excretion (ADME) are needed.

- Toxicity Profiling: Systematic toxicological studies are essential to evaluate safety and therapeutic window.

- Structural Optimization: As with other natural compounds [3], structural modification may be necessary to improve efficacy and reduce potential toxicity.

References

Plant Origins and Chemical Profile

Sophoranone, a prenylated flavonoid, is a natural compound isolated from several plant species. The table below summarizes its known botanical sources and key chemical characteristics:

| Property | Description |

|---|---|

| Primary Plant Source | Root of Sophora subprostrata (also known as Sophora tonkinensis or "Shan Dou Gen") [1] [2] |

| Other Reported Sources | Roots of Sophora flavescens [3] |

| Chemical Classification | Flavonoid[CITATION:1] |

| CAS Number | 23057-55-8[CITATION:1] |

| Molecular Formula | C30H36O4[CITATION:1] |

| Synonyms | (-)-Sophoranone; Sophoranon[CITATION:1] |

Biological Activities and Research Applications

Research indicates that this compound exhibits promising biological activities, particularly in anti-inflammatory and anti-cancer contexts. Key experimental findings and methodologies are summarized below:

| Activity | Experimental Model/Finding | Key Parameters/Results |

|---|---|---|

| Anti-inflammatory [1] | Inhibition of LPS-induced NO production in mouse RAW264.7 macrophage cells. | IC50 = 28.1 μM (by Griess assay after 24 hrs) [1]. |

| Anti-cancer | Growth-inhibitory and apoptosis-inducing effects on human leukemia U937 cells [2]. | Specific IC50 not provided in search results; studies report "growth-inhibitory" and "apoptosis-inducing" activities [2]. |

Experimental Protocols for Key Assays

For researchers looking to replicate or build upon existing work, here are outlines of key methodologies used to evaluate this compound's activity.

Anti-inflammatory Activity Assay (In Vitro)

- Cell Line: Mouse leukemic monocyte macrophage cell line (RAW264.7) [1].

- Induction of Inflammation: Cells are stimulated with Lipopolysaccharide (LPS), a potent inflammatory agent [1].

- Measurement of NO Production: After a 24-hour incubation period with the test compound, the concentration of nitric oxide (NO) in the culture supernatant is quantified using the Griess assay. This method involves measuring nitrite, a stable breakdown product of NO [1].

- Data Analysis: The IC50 value (concentration that inhibits 50% of NO production) is calculated from dose-response curves.

Anti-cancer Activity Assay (In Vitro)

- Cell Viability/Proliferation: Effects on cancer cell viability and clonal growth can be assessed in a dose-dependent manner using assays like the CCK-8 assay [4].

- Apoptosis Detection: Apoptosis-inducing activity can be evaluated through various methods, such as flow cytometry analysis after staining with Annexin V/PI [2].

Mechanism of Action and Signaling Pathways

This compound is reported to influence critical cellular signaling pathways. The diagram below illustrates its potential mechanism of action based on research into similar prenylated flavonoids and related compounds.

Potential signaling pathways modulated by this compound, based on related flavonoid research.

The pathways illustrated are inferred from the broader context of prenylated flavonoid research [4] [5]. Direct experimental validation specifically for this compound is an area for further investigation.

Conclusion for Research and Development

This compound, primarily sourced from Sophora species, demonstrates significant potential as a lead compound in drug discovery. Future work should focus on:

- Elucidating its precise molecular targets and downstream signaling events.

- Conducting more comprehensive in vivo pharmacokinetic and efficacy studies.

- Exploring its therapeutic potential in other disease models.

References

- 1. This compound) | Flavonoid [medchemexpress.com]

- 2. Biological Activities and Secondary Metabolites from ... [mdpi.com]

- 3. Biosyntheses characterization of alkaloids and flavonoids ... [nature.com]

- 4. Huaier n-butanol extract suppresses proliferation and ... [nature.com]

- 5. Phytochemistry and pharmacology of natural prenylated ... [link.springer.com]

Biological Activities and Mechanisms

Sophoranone's therapeutic potential is linked to its diverse mechanisms of action across different biological contexts.

Apoptosis Induction in Cancer Cells: In human leukemia U937 cells, this compound induces apoptosis through the mitochondrial pathway. Early treatment triggers reactive oxygen species (ROS) formation, opens mitochondrial permeability transition (MPT) pores, and releases cytochrome c from mitochondria into the cytosol. This cascade activates caspases, leading to programmed cell death. Research indicates this compound directly targets mitochondrial complexes III and IV [1].

Promotion of Muscle Cell Differentiation: this compound promotes the differentiation of C2C12 myoblast cells and rabbit extraocular muscle satellite cells. Treatment upregulates key myogenic markers, including Myogenin (MyoG), Myosin Heavy Chain 3 (Myh3), and Muscle Creatine Kinase (MCK), which are critical for forming functional muscle fibers. This activity suggests potential applications in treating muscle atrophy or paralytic strabismus [2].

This compound induces apoptosis via the mitochondrial pathway [1].

Anti-inflammatory Effects: this compound exhibits anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 in immune cells [3].

Potent In Vitro CYP2C9 Inhibition: this compound is a potent, competitive inhibitor of the cytochrome P450 enzyme CYP2C9 in human liver microsomes, with a very low Ki value of 0.503 ± 0.0383 μM. However, this strong inhibitory effect does not translate in vivo in rats, likely due to its poor absorption and high plasma protein binding [4].

Key Experimental Protocols

For researchers aiming to work with this compound, here are summaries of key experimental methodologies.

| Experiment | Key Details |

|---|

| Analysis in Rat Plasma (LC-MS/MS) | Sample Prep: 50 µL plasma deproteinized with 150 µL acetonitrile (containing IS) [5]. Column: Acclaim RSLC120 C18 (2.1 × 100 mm, 2.2 µm) [5]. Mobile Phase: Gradient of 7.5 mM ammonium acetate vs. acetonitrile (0.1% formic acid) [5]. Flow Rate: 0.4 mL/min [5]. Run Time: 7.0 min [5]. LLOQ for SPN: 5 ng/mL [5]. | | CYP Inhibition Assay (HLM) | System: NADPH-generating system in pooled HLMs [4]. CYP2C9 Probe: Tolbutamide (Km = 100 µM) [4]. Incubation: 37°C, pre-incubate 5 min [4]. Detection: LC-MS/MS for metabolite 4-hydroxytolbutamide [4]. | | C2C12 Differentiation | Cell Line: C2C12 mouse myoblasts [2]. Treatment: this compound (e.g., up to 10 µM) [2]. Assays: MTT for viability; RT-PCR/Western for MyoG, Myh3, MCK [2]. | | Apoptosis Assay (U937 cells) | Cell Line: Human leukemia U937 cells [1]. Key Measurements: ROS generation, mitochondrial membrane permeability, cytochrome c release [1]. |

This compound promotes myogenic differentiation by upregulating key regulatory factors and structural proteins [2].

Pharmacokinetics and Experimental Considerations

Source and Isolation: this compound is a natural product obtained from the roots of Sophora tonkinensis (Shan Dou Gen) and Sophora subprostrata [5] [1] [3]. Standard isolation techniques for such flavonoids often involve macroporous resin column pre-separation followed by further purification using methods like high-speed counter-current chromatography (HSCCC) [6].

Solubility and Storage:

- Solubility: Soluble in organic solvents like diethyl ether and methanol [5].

- Stock Solution: Dissolve in DMSO or other suitable solvents. Can be stored below -20°C for several months [5].

- Handling: For higher solubility, warm the vial at 37°C and use brief sonication. The compound may adhere to vial walls during shipping; gently shake to collect at the bottom [5].

Critical Note on In Vitro to In Vivo Translation: While this compound shows high potency in cellular and enzyme-based assays, its poor permeability and extensive plasma protein binding mean that in vitro activity may not reliably predict in vivo efficacy or drug-drug interaction potential [4]. These factors must be considered during pre-clinical development.

References

- 1. , extracted from a traditional Chinese medicine Shan... This compound [pubmed.ncbi.nlm.nih.gov]

- 2. Flavonoids this compound Promotes Differentiation of C2C12 and... [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Activities and Secondary Metabolites from ... [mdpi.com]

- 4. Lack of Correlation between In Vitro and In Vivo Studies on ... [pmc.ncbi.nlm.nih.gov]

- 5. (-)- this compound | CAS:23057-55-8 | Flavonoids | Manufacturer BioCrick [biocrick.com]

- 6. Preparative isolation and purification of flavone compounds from... [pubmed.ncbi.nlm.nih.gov]

Experimental Evidence and Research Context

While the most current and specific data for breast cancer is computational, earlier studies provide context for Sophoranone's broader anticancer properties and pharmacological behavior.

- Anticancer Mechanisms in Other Cancers: Prior to the 2024 breast cancer study, this compound was reported to inhibit cell growth and induce apoptosis in human stomach cancer cells and human leukemia cells [1]. This suggests a broader anticancer potential that may extend to breast tissue.

- Challenges in Translation: A critical pharmacokinetic study revealed a significant disconnect for this compound. While it is a potent inhibitor of the CYP2C9 enzyme in vitro*, this effect was not observed *in vivo in rats. This was attributed to its very low cellular permeability and high plasma protein binding (>99.9%), which likely limits its absorption and bioavailability [2]. This highlights a major hurdle that must be addressed for its development as a therapeutic.

Detailed Experimental Protocols

For researchers aiming to validate these findings, here are the core methodologies from the key studies.

Computational Identification via Molecular Docking [3]

This protocol is central to the most recent findings on this compound and breast cancer.

- Ligand Preparation: 129 herbal compounds associated with breast cancer were retrieved from the TCMSP database. Their 3D structures were obtained from PubChem and energy-minimized using MM2 force fields.

- Target Protein Selection: Three breast cancer-associated proteins with known crystal structures were selected: Epidermal growth factor receptor kinase (PDB ID: 1XKK), Aromatase (PDB ID: 3S7S), and PI3K Alpha (PDB ID: 7PG6).

- Docking Simulation: Docking was performed using MVD 7.0 software. A grid was defined around the known active site of each protein. Ligand and receptor flexibility were allowed, and the RMSD threshold was set to 2.00 Å. The simulation was run for 1000 iterations to calculate binding affinities.

Assessment of Enzyme Inhibition [2]

This protocol explains how the potent in vitro CYP2C9 inhibition was determined.

- Incubation System: Experiments used pooled human liver microsomes (0.1 mg/mL) in a 50 mM phosphate buffer (pH 7.4).

- Reversible Inhibition Assay: Microsomes were incubated with a cocktail of CYP-specific probe substrates (see table below) and varying concentrations of this compound (0–50 µM). The reaction was initiated with an NADPH-generating system and stopped at a predetermined time.

- Analysis: Metabolite formation from each probe reaction was quantified using LC-MS/MS to determine the rate of enzyme activity and calculate IC50 values.

CYP Enzyme Probe Substrates Used [2]

| CYP Enzyme | Probe Substrate |

|---|---|

| CYP1A2 | Phenacetin |

| CYP2A6 | Coumarin |

| CYP2B6 | Bupropion |

| CYP2C8 | Rosiglitazone |

| CYP2C9 | Tolbutamide |

| CYP2C19 | Omeprazole |

| CYP2D6 | Dextromethorphan |

| CYP2E1 | Chlorzoxazone |

| CYP3A4 | Midazolam |

Research Workflow Visualization

The diagram below outlines the integrated computational workflow used in the recent study that identified this compound as a promising candidate.

Integrated computational workflow for identifying this compound as a lead compound for breast cancer.

Key Takeaways and Future Directions

Based on the current evidence, here are the critical points for researchers:

- Promising but Preliminary: this compound is a computationally-validated, multi-targeting agent for breast cancer. Its strong binding to EGFR, Aromatase, and PI3Kα is compelling and warrants immediate experimental follow-up.

- Major Pharmacokinetic Hurdle: The disconnect between potent in vitro activity and poor in vivo absorption is the most significant barrier. Future work must focus on formulation strategies or structural analogs to improve its bioavailability.

- Recommended Next Steps:

- Experimental Validation: Confirm anti-proliferative and pro-apoptotic effects in breast cancer cell lines (e.g., MCF-7, MDA-MB-231).

- Mechanistic Studies: Validate the inhibition of predicted target pathways (EGFR, PI3K) in cellular models.

- Medicinal Chemistry: Address the poor permeability through prodrug approaches or synthesis of novel derivatives with improved drug-like properties.

References

Key Findings from Molecular Docking Studies

Sophoranone has been computationally identified as a promising candidate for inhibiting specific protein targets relevant to cancer. The table below summarizes the quantitative data from these studies.

| Study Focus | Identified Role of this compound | Key Protein Targets | Reported Binding Affinity / Docking Score | Analysis Method |

|---|---|---|---|---|

| Breast Cancer Targeted Therapy [1] | One of the top two docking hits (lead compound) from 129 herbal compounds. | EGFR (1XKK), Aromatase (3S7S), PI3K Alpha (7PG6) [1] | Identified as a "top docking hit"; specific scores not detailed in the abstract [1]. | Molecular Docking, MD Simulation (100 ns), ADME-Tox, DFT [1] |

| MTHFD2 Inhibition for Cancer [2] | Active component isolated from Sophora subprostrata; basis for derivative design. | Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) [2] | Served as a reference for designing more potent derivatives; specific score for this compound not provided [2]. | Computer-Aided Drug Design (CADD), Structure-Activity Relationship (SAR) |

Detailed Experimental Protocols

Based on the search results, here are the detailed methodologies used in the studies that involved this compound.

1. Compound and Target Preparation [1]

- Ligand Database: 129 herbal compounds associated with breast cancer were retrieved from the Traditional Chinese Medicine Systems Pharmacology (TCMSP) database.

- Ligand Preparation: 3D structures of the compounds were obtained from NCBI PubChem. Structures were optimized using the MM2 force field with ChemOffice software.

- Protein Target Selection: Three breast cancer-associated targets were selected based on established roles in pathophysiology and availability of crystal structures: Epidermal Growth Factor Receptor Kinase (PDB ID: 1XKK), Aromatase (PDB ID: 3S7S), and PI3K Alpha (PDB ID: 7PG6).

2. Molecular Docking Protocol [1]

- Software: Docking simulations were performed using MVD 7.0 (Molexus IVS, Denmark).

- Docking Methodology: A grid-based docking approach was used. The binding pockets and active sites of the target proteins were identified first.

- Parameters: Both ligands and protein receptors were treated as flexible. Key parameters included:

- RMSD threshold: 2.00 Å

- Evolution algorithm: Simplex method

- Iterations: 1,000

3. Post-Docking Validation and Analysis [1]

- Molecular Dynamics (MD) Simulation:

- Software: Desmond (Schrödinger Inc.)

- Force Field: OPLS_2005

- System Setup: The system was solvated with TIP3P water molecules in an orthorhombic box, neutralized with counterions, and supplemented with 0.15 M NaCl.

- Simulation Run: 100 ns simulation in the NPT ensemble at 300 K and 1 atm pressure using the Martyna-Tuckerman-Klein Barostat.

- Analysis: Stability was evaluated by analyzing Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), protein-ligand contacts, and dynamic cross-correlation.

- ADME-Toxicity Profiling:

- Tools: SWISS-ADME and ADMET-AI.

- Analysis: Predictions were based on a graph neural network architecture (Chemprop-RDKit). Key parameters assessed included lipophilicity (LIPO), molecular weight (SIZE), polarity (POLAR), insolubility (INSOLU), insaturation (INSATU), and flexibility (FLEX).

Research Context and Workflow

To help visualize the typical research workflow in these studies, the following diagram maps out the key stages from initial screening to lead compound validation:

Interpretation and Future Directions

The studies position this compound as a high-priority candidate for further development.

- Promising Multi-Target Profile: Its identification as a top hit against three distinct breast cancer targets (EGFR, Aromatase, PI3Kα) suggests a potential for multi-targeted therapy, which could be advantageous for complex diseases like cancer [1].

- Requirement for Experimental Validation: Both studies explicitly recommend further experimental validation to confirm the computational predictions. The logical next steps include in vitro enzymatic inhibition assays and in vivo studies to verify efficacy and safety [1] [2].

- Foundation for SAR and Derivative Design: this compound's confirmed activity makes it an excellent lead compound for structural optimization. Researchers can use the docking poses and SAR principles to design and synthesize novel derivatives with improved potency and pharmacokinetic properties [2].

References

Pharmacokinetic Profile & Experimental Details

The following table consolidates key pharmacokinetic parameters and data from pivotal studies.

| Parameter | Findings & Values | Experimental Context |

|---|---|---|

| Oral Absorption | Non-linear pharmacokinetics observed at higher doses due to saturation of absorption [1]. | Sourced from rat studies after oral administration of Sophora tonkinensis extract [1]. |

| Bioavailability | Increased absorption in plant extract vs. pure compound, attributed to improved solubility and/or decreased metabolism by other components [1]. | Comparative study in rats between pure Sophoranone and standardized Sophora tonkinensis extract (SKI3301) [1]. |

| Cmax | ~13.1 ng/mL | Achieved 60 minutes after a single oral dose of 12.9 mg/kg in rats [2]. |

| Plasma Protein Binding | >99.9% | Determined in vitro [2]. |

| Cellular Permeability | Very low (Papp = 0.115 × 10⁻⁶ cm/s) | Assessed using Caco-2 cell models, indicating poor intestinal absorption [2]. |

| Key Metabolic Enzyme Interaction | Potent competitive inhibitor of CYP2C9 in vitro (Ki = 0.503 ± 0.038 µM). No significant time-dependent inhibition found [2]. | Evaluated in pooled human liver microsomes using specific probe substrates for nine major CYP enzymes [2]. |

| In Vitro to In Vivo Correlation | Lack of correlation. No significant effect on CYP2C9 substrate (diclofenac) pharmacokinetics in rats despite potent in vitro inhibition [2]. | Rat study co-administering this compound with diclofenac [2]. |

The methodologies from these key studies are detailed below.

| Study Objective | Experimental Protocol Summary |

|---|

| Comprehensive PK in Rats [1] | • Test Article: SKI3301, a standardized dried 50% ethanolic extract of Sophora tonkinensis. • Administration: Intravenous (5-20 mg/kg) and oral (200-1000 mg/kg) doses to rats. • Analysis: Measured pharmacokinetic properties of four marker compounds, including this compound. | | In Vitro CYP Inhibition & Mechanism [2] | • System: Pooled human liver microsomes from 150 donors. • Assay: Cocktail incubation with nine specific CYP probe substrates at concentrations near their Km values. • Analysis: IC₅₀ and Kᵢ values determined for reversible inhibition. Time-dependent inhibition assessed with NADPH pre-incubation. | | In Vivo Drug Interaction in Rats [2] | • Design: Oral co-administration of this compound with diclofenac (a CYP2C9 substrate) to rats. • Measurement: Pharmacokinetic parameters of diclofenac and its metabolite (4'-hydroxydiclofenac) were monitored and compared. |

Key Interpretations and Experimental Flows

Pharmacokinetic and CYP Inhibition Evaluation Workflow

The following diagram illustrates the experimental workflow used to characterize this compound's properties, from initial in vitro screening to in vivo validation.

Experimental workflow for this compound PK and interaction profiling.

This compound's Interaction with CYP2C9

This diagram depicts the proposed mechanism by which this compound inhibits the CYP2C9 enzyme in vitro and the factors preventing this effect in vivo.

Mechanism of this compound's CYP2C9 inhibition and in vivo disconnect.

Essential Insights for Researchers

- Consider the Full Extract: The pharmacokinetics of this compound can be influenced by other components within the plant extract, which may enhance its solubility and absorption [1]. This is a critical factor for formulation strategy.

- Account for IV-IVC Challenges: The significant disconnect between potent in vitro inhibition and lack of in vivo effect underscores the necessity of advanced models that incorporate permeability and protein binding early in screening [2].

- Interpret Animal Data Cautiously: While rat models provide essential PK data, the lack of in vivo drug interaction in rats does not definitively rule out a potential for clinically significant interactions in humans, given the in vitro potency against human enzymes [2].

References

Comprehensive Technical Guide: Sophoranone in Herbal Medicine Extracts - Analytical Methods, Biological Activities, and Pharmacological Properties

Introduction to Sophoranone and Its Sources

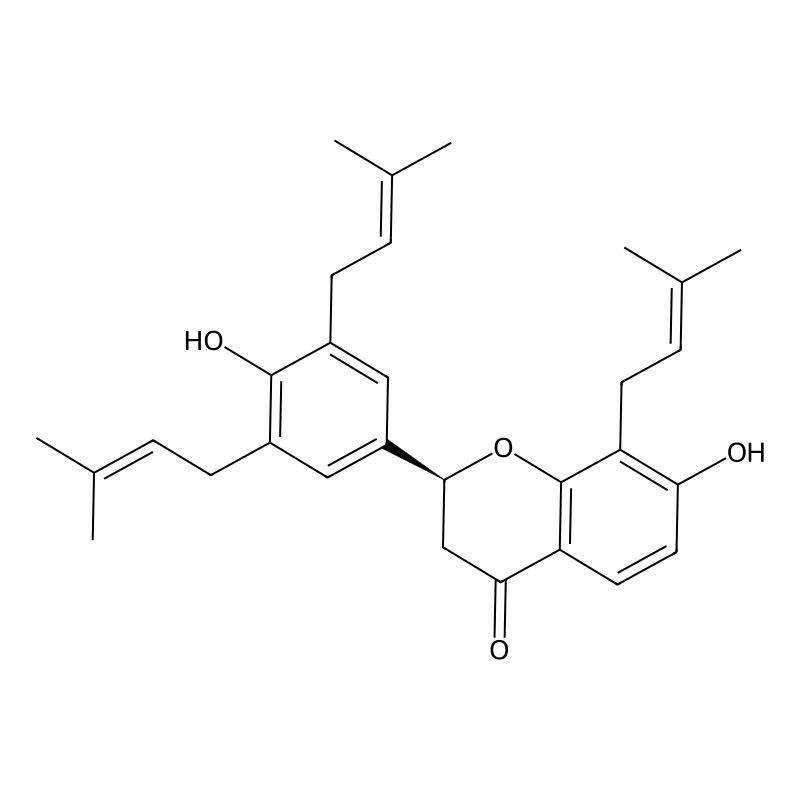

This compound is a prenylated flavonoid compound primarily isolated from Sophora tonkinensis and other Sophora species, which have been used in traditional Chinese medicine for centuries. This bioactive compound has gained significant attention in pharmaceutical research due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and potential metabolic applications. This compound belongs to the class of dihydroxyflavanones characterized by a 2,3-dihydrochromen-4-one core structure with three prenyl groups (3-methylbut-2-enyl substituents) and two hydroxyl groups at strategic positions that contribute to its biological activity [1]. The compound exhibits stereochemical complexity with a defined S-configuration at the C-2 position of the dihydrochromen ring, which significantly influences its three-dimensional arrangement and interaction with biological targets [1].

The traditional use of Sophora tonkinensis in treating acute pharyngolaryngeal infections and sore throat has been partially attributed to the presence of this compound and related flavonoids [2]. Modern pharmacological investigations have revealed that this compound's unique prenylated structure distinguishes it from other flavonoids, potentially enhancing its bioactivity and pharmacological profile through increased membrane affinity and specific molecular interactions [1]. This technical guide provides a comprehensive overview of this compound's chemical properties, analytical methods, biological activities, and pharmacological profiling to support researchers and drug development professionals in their investigation of this promising natural product.

Chemical Characterization and Properties

Structural Features and Physicochemical Properties

This compound possesses a distinct molecular architecture that underpins its biological activities and physicochemical behavior. The compound has a molecular formula of C₃₀H₃₆O₄ with a molecular weight of 460.6 g/mol and a CAS registry number of 23057-55-8 [1]. Its chemical structure is characterized by a dihydroxyflavanone backbone consisting of a benzopyran ring system where the pyran ring is partially saturated at the C2-C3 position [1]. The molecule features two hydroxyl groups at position 7 of the chromen ring system and position 4' on the attached phenyl ring, along with three prenyl groups (3-methylbut-2-enyl substituents) positioned at the 3' and 5' positions of the phenyl ring and at position 8 of the chromen ring [1]. These prenyl groups contribute significantly to the lipophilic character of the molecule and enhance its membrane affinity [1].

Table 1: Fundamental Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₀H₃₆O₄ | [1] |

| Molecular Weight | 460.6 g/mol | [1] |

| CAS Registry Number | 23057-55-8 | [1] |

| Exact Mass | 460.26135963 Da | [1] |

| Topological Polar Surface Area | 66.8 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 7 | [1] |

| Heavy Atom Count | 34 | [1] |

Structural Uniqueness Among Flavonoids

This compound's unique prenylated structure distinguishes it from other common flavonoids. While typical flavonoids like genistein, quercetin, luteolin, and kaempferol share the basic polyphenolic structure, this compound features specific prenylations at multiple positions that significantly enhance its lipophilicity and potential bioactivity compared to non-prenylated flavonoids [1]. The compound exhibits a complexity value of 752, reflecting the intricate nature of its molecular architecture [1]. The stereochemical configuration at the C-2 position (S-configuration) plays a crucial role in determining its three-dimensional arrangement and consequently affects its interaction with biological targets and overall pharmacological profile [1]. Spectroscopic characterization of this compound, particularly through nuclear magnetic resonance (NMR) techniques including correlation spectroscopy and heteronuclear single quantum coherence, has provided comprehensive structural verification and confirmed the positions of all functional groups [1].

Analytical Methods and Quality Control

Qualitative and Quantitative Analysis of Flavonoids

High-performance liquid chromatography coupled with diode-array detection and electrospray ionization mass spectrometry (HPLC-DAD-ESI-MS) has been established as a robust method for the comprehensive analysis of flavonoids in Sophora tonkinensis, including this compound [3]. This analytical approach enables both the identification and determination of multiple flavonoid compounds present in the crude drug. The method development involves the separation and characterization of seventeen flavonoids, with seven being unambiguously identified (trifolirhizin, quercetin, formononetin, macckiain, kurarinone, this compound, and sophoranochromene) through comparison of their retention times, and UV and MS spectra with authentic compounds [3]. The remaining ten flavonoids were tentatively identified by comparing their UV and MS/MS spectra with literature data [3].

For quantitative analysis, a liquid chromatographic method was employed to simultaneously determine five major active flavonoids in Sophora tonkinensis, including this compound [3]. The method validation demonstrated excellent linearity (r > 0.9998) across the test ranges, with recovery rates between 96.40%-104.43% [3]. This developed HPLC method was successfully applied to determine the concentrations of these five flavonoids in seventeen samples of Sophora tonkinensis, providing a reliable approach for quality assessment of herbal materials and extracts [3]. The analytical workflow encompasses sample preparation through solvent extraction, chromatographic separation using optimized mobile phases, and detection through multiple channels including UV and mass spectrometry for comprehensive compound characterization.

Figure 1: Analytical workflow for this compound identification and quantification

Advanced Analytical Techniques

Liquid chromatography-mass spectrometry (LC/MS) has proven particularly valuable for the comprehensive profiling of this compound and related flavonoids in complex herbal matrices. The technique enables the identification of compounds based on their molecular masses, fragmentation patterns, and retention behaviors [3]. For this compound specifically, spectroscopic characterization through nuclear magnetic resonance (NMR) has provided detailed structural information, with both one-dimensional and two-dimensional techniques (including correlation spectroscopy and heteronuclear single quantum coherence) contributing to the complete structural elucidation [1]. Additionally, Fourier-transform infrared spectroscopy (FTIR) has been employed as a complementary technique for phytochemical screening and functional group identification in complex plant extracts containing this compound and related compounds [4].

The quantitative determination of this compound in biological matrices presents additional challenges due to the need for high sensitivity and specificity. Methods have been developed and validated for the determination of this compound in plasma samples, typically employing liquid chromatography with tandem mass spectrometry (LC-MS/MS) to achieve the necessary detection limits for pharmacokinetic studies [2]. These methods generally involve protein precipitation or liquid-liquid extraction as sample preparation techniques, followed by chromatographic separation and detection using multiple reaction monitoring (MRM) in mass spectrometry. The validation parameters for these bioanalytical methods include specificity, linearity, accuracy, precision, and stability according to regulatory guidelines.

Biological Activities and Mechanisms of Action

Anticancer Activities and Signaling Pathways

This compound demonstrates significant anticancer properties through multiple mechanisms of action. In castration-resistant prostate cancer (CRPC), sophocarpine, a related compound from Sophora species, has shown inhibitory effects on tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway [5]. In vitro tests using DU145 and PC3 cell lines (two CRPC cell lines) revealed that sophocarpine suppressed proliferation, reduced migration and invasion capabilities, and increased apoptosis rates in a concentration-dependent manner [5]. These findings were further validated in vivo using a xenografted tumor model in nude mice, where sophocarpine administration significantly decreased both tumor weight and volume [5]. Mechanistic studies through Western blot analysis demonstrated that these anti-cancer effects were mediated through the inactivation of the PI3K/AKT/mTOR signaling pathway in both cellular and animal models [5].

This compound itself has been identified as a potential inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme overexpressed in various cancers that plays a critical role in one-carbon metabolism essential for nucleic acid biosynthesis [6]. Structure-activity relationship studies have revealed that the chalcone skeleton and introduction of the isopentenyl group drastically increase the enzymatic inhibitory activity against MTHFD2 [6]. Compound optimization efforts have yielded derivatives with high selectivity for MTHFD2 over its homologous protein MTHFD1, exhibiting nearly 10-fold greater potency and selectivity compared to the natural sophoradin [6]. These MTHFD2 inhibitors have demonstrated strong anti-tumor effects in mouse xenograft models without significant abnormalities in major organs, suggesting promising therapeutic potential [6].

Figure 2: this compound anticancer mechanisms targeting PI3K/AKT/mTOR and MTHFD2 pathways

Anti-inflammatory and Additional Biological Activities

This compound exhibits notable anti-inflammatory effects, primarily through the inhibition of nitric oxide production in macrophages and suppression of 5-lipoxygenase activity [2]. In cellular studies using mouse RAW264.7 cells, this compound demonstrated significant antiinflammatory activity by inhibiting LPS-induced NO production with an IC₅₀ value of 28.1 μM as measured by Griess assay [7]. Additional research suggests that this compound can suppress neuroinflammatory responses by inhibiting the TLR4/NFκB/MAPK signaling pathway, positioning it as a potential candidate for treating inflammatory diseases [1]. These anti-inflammatory properties align with the traditional use of Sophora tonkinensis for treating inflammatory conditions such as acute pharyngolaryngeal infections and sore throat [2].

Beyond its anticancer and anti-inflammatory activities, this compound has demonstrated other relevant biological effects. The compound has shown immunomodulatory properties and potential anti-diabetic applications, though these effects require further investigation [2]. Preliminary studies also suggest that this compound may possess antimicrobial activity, although comprehensive mechanistic studies are needed to fully elucidate this potential [1]. The compound's antioxidant properties contribute to its overall bioactivity profile, as it can neutralize reactive oxygen species and mitigate oxidative stress, which plays significant roles in carcinogenesis, tumor progression, and metastasis [4].

Table 2: Experimentally Determined Biological Activities of this compound

| Activity Type | Experimental System | Key Parameters/Results | Reference |

|---|---|---|---|

| Anti-inflammatory | Mouse RAW264.7 cells | IC₅₀ = 28.1 μM (inhibition of LPS-induced NO production) | [7] |

| Anticancer (MTHFD2 inhibition) | Enzyme assay | Potent MTHFD2 inhibition with high selectivity over MTHFD1 | [6] |

| CYP Enzyme Inhibition | Human liver microsomes | IC₅₀ = 0.966 ± 0.149 μM (CYP2C9 inhibition) | [2] |

| Anticancer (Prostate) | DU145 and PC3 cell lines | Suppressed proliferation, migration, invasion; increased apoptosis | [5] |

| Antioxidant | In vitro assays | Contributes to radical scavenging activity in plant extracts | [4] |

Pharmacological Profiling and Drug Interaction Potential

Cytochrome P450 Inhibition Profile

This compound demonstrates significant drug interaction potential through its inhibition of cytochrome P450 enzymes, particularly CYP2C9. Comprehensive in vitro studies using human liver microsomes have revealed that this compound exerts its strongest inhibitory effect on CYP2C9-mediated tolbutamide 4-hydroxylation with an IC₅₀ value of 0.966 ± 0.149 μM and a Kᵢ value of 0.503 ± 0.0383 μM in a competitive manner [2]. Additionally, it strongly inhibits other CYP2C9-catalyzed reactions including diclofenac 4′-hydroxylation and losartan oxidation activities [2]. When tested against a panel of nine major CYP enzymes (CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4), CYP2C9 emerged as the most susceptible to this compound inhibition based on the lowest IC₅₀ value [2].

Time-dependent inhibition studies further characterized this compound's interaction with cytochrome P450 enzymes. Upon 30-minute pre-incubation of human liver microsomes with this compound in the presence of NADPH, no significant shift in IC₅₀ was observed, indicating that this compound is not a time-dependent inactivator of the nine major CYP enzymes [2]. This reversible inhibition profile suggests a different interaction mechanism compared to mechanism-based inactivators that form reactive metabolites and cause irreversible enzyme inhibition. The potent in vitro inhibition of CYP2C9 warrants special attention in drug development programs involving this compound, particularly for compounds that are metabolized primarily by this enzyme pathway.

Absorption and Plasma Protein Binding

Despite its potent in vitro inhibitory effects on CYP2C9, this compound demonstrates a notable lack of in vivo correlation in drug interaction studies. Oral co-administration of this compound had no significant effect on the pharmacokinetics of diclofenac and its metabolite 4′-hydroxydiclofenac in rats [2]. This discrepancy between in vitro and in vivo findings can be attributed to this compound's unfavorable pharmacokinetic properties, specifically its very low permeability and extensive plasma protein binding [2].

Permeability studies using Caco-2 cells revealed exceptionally low absorption potential for this compound, with a Pₐₚₚ value of 0.115 × 10⁻⁶ cm/s, which suggests poor intestinal absorption in vivo [2]. Additionally, this compound exhibits extensive plasma protein binding exceeding 99.9%, significantly limiting its free fraction available for metabolic enzyme interactions in vivo [2]. These combined factors—low oral absorption and high plasma protein binding—explain the lack of meaningful drug interactions observed in vivo despite potent in vitro inhibitory effects. From a drug development perspective, these properties present substantial challenges for the systemic delivery of this compound and may necessitate formulation strategies to enhance its bioavailability or consideration for alternative routes of administration.

Table 3: Pharmacokinetic and Drug Interaction Parameters of this compound

| Parameter | Value | Experimental System | Reference |

|---|---|---|---|

| CYP2C9 Inhibition (IC₅₀) | 0.966 ± 0.149 μM | Human liver microsomes | [2] |

| CYP2C9 Inhibition (Kᵢ) | 0.503 ± 0.0383 μM | Human liver microsomes | [2] |

| Caco-2 Permeability (Pₐₚₚ) | 0.115 × 10⁻⁶ cm/s | Caco-2 cell monolayer | [2] |

| Plasma Protein Binding | >99.9% | Human plasma | [2] |

| Time-Dependent Inhibition | No significant shift | Human liver microsomes + NADPH | [2] |

Experimental Protocols and Methodologies

Cell-Based Anticancer Activity Assays

Standardized protocols have been established for evaluating the anticancer potential of this compound and related compounds using in vitro cell-based assays. The Cell Counting Kit-8 (CCK-8) assay is commonly employed to assess cell viability, where cells (e.g., DU145 and PC3 prostate cancer lines) are inoculated into 96-well plates at a density of 5 × 10³ cells/well and incubated with varying concentrations of this compound for 24 hours [5]. After incubation, 10 μL of CCK-8 solution is added to each well, followed by measurement of absorbance at 450 nm using a microplate reader approximately one hour later [5]. For real-time cellular analysis (RTCA), cells are cultured in E-Plate 16 at 5 × 10⁴ cells/well, and the "cell index" parameter representing cell status is automatically recorded using an RTCA system every 15 minutes before and after treatment with this compound [5].

Additional cellular assays provide complementary information on this compound's anticancer mechanisms. Colony formation assays evaluate long-term proliferation inhibition by plating cells in 6-well plates at low densities (100-500 cells/well) and treating with sophocarpine after cell attachment [5]. Flow cytometry analysis using FITC Annexin V staining quantifies apoptosis rates after 24-hour incubation with this compound [5]. Migration and invasion capabilities are assessed through wound healing assays (measuring scratch closure in cell monolayers) and Transwell invasion assays using chambers pre-loaded with Matrigel [5]. Western blotting completes the mechanistic picture by evaluating protein expression and phosphorylation status of key signaling molecules in the PI3K/AKT/mTOR pathway and epithelial-mesenchymal transition (EMT)-related proteins using specific antibodies [5].

Enzyme Inhibition and Binding Assays

Comprehensive cytochrome P450 inhibition profiling follows well-established cocktail assays in human liver microsomes. The standard protocol involves preparing a 90-µL incubation mixture containing pooled human liver microsomes (final concentration 0.1 mg/mL), 50 mM phosphate buffer (pH 7.4), CYP-probe substrate cocktail sets at concentrations near their reported Kₘ values, and this compound at varying concentrations (typically 0-50 μM) [2]. After pre-incubation for 5 minutes at 37°C, the reaction is initiated by adding a 10-µL aliquot of NADPH-generating system followed by 15 minutes of incubation at 37°C in a shaking water bath [2]. Reactions are terminated using ice-cold acetonitrile containing an internal standard, followed by centrifugation and analysis of the supernatant via LC-MS/MS [2].

For MTHFD2 inhibition studies, enzyme activity assays are conducted to evaluate this compound's potential as a cancer therapeutic target. These assays typically involve incubation of the enzyme with its substrates in the presence of varying concentrations of this compound or its derivatives, followed by measurement of reaction products [6]. Complementary computational approaches including molecular docking studies provide structural insights into the binding interactions between this compound and MTHFD2, helping to explain the structure-activity relationships observed with different derivatives [6]. Permeability assessments using Caco-2 cell monolayers and plasma protein binding studies employing techniques like equilibrium dialysis or ultrafiltration complete the comprehensive pharmacological profiling of this compound [2].

Conclusion and Future Perspectives

This compound represents a chemically unique prenylated flavonoid with multifaceted biological activities and potential therapeutic applications, particularly in oncology and inflammation. The compound's well-characterized chemical structure, with its defined stereochemistry and specific prenylation patterns, provides a foundation for understanding its biological interactions and pharmacological properties. Advanced analytical methods, particularly HPLC-DAD-ESI-MS, have been successfully developed and validated for the qualitative and quantitative analysis of this compound in complex herbal matrices, supporting quality control standardizations for Sophora tonkinensis-based preparations.

Substantial evidence supports this compound's anticancer potential through multiple mechanisms, including inhibition of the PI3K/AKT/mTOR signaling pathway and targeting of MTHFD2 in one-carbon metabolism [5] [6]. These findings, combined with its anti-inflammatory properties mediated through inhibition of nitric oxide production and 5-lipoxygenase activity, provide a pharmacological basis for the traditional uses of its source plants [7] [2]. However, the translation of these promising in vitro activities into in vivo efficacy faces significant challenges due to this compound's unfavorable pharmacokinetic properties, including very low permeability and extensive plasma protein binding that limit systemic exposure [2].

References

- 1. Buy this compound | 23057-55-8 [smolecule.com]

- 2. This compound on CYP2C9 Is Attributable to Low Oral ... [mdpi.com]

- 3. Qualitative and quantitative analysis of flavonoids in ... [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro and in silico evaluation of phytocompounds ... [pmc.ncbi.nlm.nih.gov]

- 5. Sophocarpine inhibits tumor progression by antagonizing ... [pmc.ncbi.nlm.nih.gov]

- 6. Hit to lead optimization of isopentenyl chalcones as novel ... [sciencedirect.com]

- 7. This compound) | Flavonoid [medchemexpress.com]

Sophoranone: Source and Compound Information

Sophoranone is a flavonoid compound primarily isolated from the roots of Sophora species, particularly Sophora tonkinensis (used in traditional Chinese medicine for throat infections) and Sophora subprostrata [1] [2] [3].

The table below summarizes its basic chemical and biological data:

| Property | Description |

|---|---|

| CAS Number | 23057-55-8 [2] |

| Synonyms | (-)-Sophoranone; Sophoranon [2] |

| Molecular Formula | C₃₀H₃₆O₄ [2] |

| Molecular Weight | 460.60 g/mol [2] |

| Purity (Available Standard) | > 99% [2] [3] |

| Reported Biological Activities | Anti-inflammatory, anticancer, anti-diabetic, immunomodulatory [3]. Induces apoptosis in human leukemia cells via mitochondrial pathways [1]. |

| Solubility (for testing) | Soluble in DMSO (e.g., 100 mg/mL) [2]. |

Analytical Method for Detection and Quantification

For pharmacokinetic studies, a robust LC-MS/MS method has been developed for the simultaneous determination of this compound in rat plasma [4]. This can be adapted for quality control during extraction or for metabolism studies.

- Chromatography:

- Mass Spectrometry:

- Sample Preparation:

- Method Performance:

- The lower limit of quantification (LLOQ) for this compound in plasma is 5 ng/mL, with a linear range of 5-250 ng/mL [4].

Critical Pharmacokinetic and Safety Considerations

Research indicates several important physicochemical and pharmacokinetic properties of this compound that are critical for drug development:

- Low Oral Absorption: Studies in Caco-2 cells show very low apparent permeability, suggesting poor absorption in the gut [3].

- Extensive Plasma Protein Binding: The compound is highly bound to plasma proteins (>99.9%), which significantly reduces the concentration of free, active compound in the bloodstream [3].

- Cytochrome P450 Inhibition: This compound is a potent competitive inhibitor of CYP2C9 in vitro, with a Ki value of 0.503 ± 0.0383 µM [3]. This indicates a high potential for drug-drug interactions with substrates of this enzyme (e.g., warfarin, phenytoin, losartan). However, this effect may not translate in vivo due to its low systemic exposure [3].

Research Workflow and Considerations

The following diagram outlines the general workflow from plant material to compound analysis, based on the gathered information:

Knowledge Gaps and Future Research Directions

The existing data has several limitations that should guide future investigations:

- Detailed Extraction Protocols: Specific parameters for the methanol extraction and subsequent purification steps to isolate this compound are not detailed in the available literature.

- Scalable Purification Methods: Information on column chromatography conditions, solvent systems, and crystallization methods for obtaining high-purity this compound is lacking.

- Comprehensive ADME Profile: A full understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) is still needed.

- In Vitro-In Vivo Correlation (IVIVC): The disconnect between potent in vitro CYP2C9 inhibition and lack of in vivo effect requires further study to accurately predict human drug interactions [3].

References

Purification of Flavonoids from Sophora tonkinensis

The following protocol synthesizes methods for the purification of total flavonoids from Sophora tonkinensis, which contains sophoranone. The core of this process relies on Macroporous Resin Column Chromatography (MRCC) using AB-8 resin, identified as the most effective for this application [1].

Experimental Workflow

The diagram below outlines the key stages of the purification process.

Detailed Protocol

Resin Preparation

- Select AB-8 macroporous resin (a weakly polar polystyrene resin) [1].

- Pre-treat the resin according to the manufacturer's instructions. Typically, this involves soaking in ethanol and then rinsing thoroughly with deionized water.

- Pack the resin into a suitable chromatography column.

Sample Preparation

- Prepare a crude extract of Sophora tonkinensis roots using an appropriate solvent (e.g., ethanol/water mixtures are common for flavonoid extraction).

- Adjust the pH of the sample solution to 4.0 using dilute HCl or a buffer. This pH was found to maximize the adsorption capacity of the AB-8 resin for these flavonoids [1].

- The concentration of total flavonoids in the sample solution should be approximately 0.27 mg/mL for optimal loading [1].

Adsorption

- Load the prepared sample solution onto the AB-8 resin column at a controlled flow rate.

- The adsorption process follows pseudo-second-order kinetics and the Langmuir isotherm model, indicating monolayer adsorption onto a surface with a finite number of identical sites [1].

Washing

- After sample loading, wash the column with several bed volumes of deionized water (pH may be adjusted to 4.0) to remove unbound impurities such as polysaccharides and proteins [1].

Desorption (Elution)

- Elute the adsorbed flavonoids, including this compound, using a hydroalcoholic solution. Ethanol is a common and safe choice for this step.

- Collect the eluent and evaporate the solvent under reduced pressure to obtain the purified total flavonoid product.

Analysis of Purified Product

- Analyze the purified fractions using High-Performance Liquid Chromatography with a Photodiode-Array Detector (HPLC-PAD) [1].

- Compare the chromatographic profiles before and after purification to confirm the enrichment of this compound and other major flavonoids.

Key Experimental Parameters and Outcomes

The tables below summarize the critical data for resin selection and process optimization from the literature.

Table 1: Performance Comparison of Selected Macroporous Resins [1]

| Resin Type | Polarity | Adsorption Capacity (mg/g) | Desorption Ratio (%) |

|---|---|---|---|

| AB-8 | Weakly polar | 18.30 | 70.87 |

| HPD-100 | Polar | 17.56 | 40.77 |

| X-5 | Non-polar | ~14.00* | 69.03 |

Table 2: Optimized Parameters for AB-8 MRCC [1]

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Sample pH | 4.0 | Maximizes hydrogen bonding with resin. |

| Sample Concentration | 0.27 mg/mL | Concentration at adsorption plateau. |

| Adsorption Model | Langmuir Isotherm | Suggests monolayer adsorption. |

| Purification Factor | ~4.76-fold | Increase in total flavonoid content from 12.14% to 57.82%. |

| Recovery Yield | 84.93% | Recovery of total flavonoids after purification. |

Application Notes for Researchers

- Confirmation of Activity: this compound, isolated from S. tonkinensis, has demonstrated potent anti-cancer activity in studies, including growth-inhibitory and apoptosis-inducing effects on leukemia U937 cells [2].

- Critical Consideration for Drug Development: Be aware that this compound is a potent inhibitor of the metabolic enzyme CYP2C9 in vitro. However, this effect may not translate in vivo due to its very low intestinal permeability and high plasma protein binding (>99.9%), as shown in Caco-2 cell models [3].

- Analytical Method: HPLC-PAD is a reliable technique for monitoring the purification process and quantifying the increase in this compound content in the final product [1].

Seeking Further Information

The protocol above provides a solid foundation based on published research. To refine it further, you could:

- Consult Specialized Literature: Deeply search natural product chemistry journals for papers specifically on this compound or its structural analogs for more nuanced details.

- Optimize Elution: The referenced study uses a one-step ethanol elution. You may improve resolution by testing a gradient of ethanol in water (e.g., 30%, 50%, 70%, 95%) to see if this compound elutes in a specific, enriched fraction.

- Scale Considerations: If scaling the process, parameters like flow rates, column dimensions, and particle size of the resin will need to be optimized for your specific system.

References

Comprehensive Application Notes and Protocols for Sophoranone UPLC-MS Analysis: Method Development, Validation, and Implementation

Introduction

(-)-Sophoranone (SPN) is a bioactive flavonoid isolated from the roots of Sophora tonkinensis, a plant used in traditional Chinese medicine for treating acute pharyngolaryngeal infections and sore throat [1]. This compound exhibits diverse pharmacological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and immunomodulatory effects, making it a promising drug candidate [1]. However, the accurate quantification of Sophoranone in biological matrices presents significant analytical challenges due to its very low plasma concentration (Cmax of approximately 13.1 ng/mL at 60 minutes after oral administration of 12.9 mg/kg to rats), poor permeability (Papp value of 0.115 × 10⁻⁶ cm/s in Caco-2 cells), and extensive plasma protein binding (>99.9%) [1]. These properties necessitate highly sensitive and specific analytical methods for reliable quantification in pharmacokinetic and drug interaction studies.

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) has emerged as a powerful analytical technique that offers significant advantages over conventional HPLC for the analysis of complex biological samples [2]. UPLC utilizes sub-2 μm particles in the stationary phase, which dramatically improves chromatographic resolution, sensitivity, and speed compared to traditional HPLC with 3-5 μm particles [2]. The reduced analysis time and lower solvent consumption make UPLC-MS particularly suitable for high-throughput bioanalysis in drug discovery and development settings. For this compound analysis, the superior sensitivity of UPLC-MS is essential to quantify the low plasma concentrations achieved after administration, while the enhanced selectivity helps overcome potential matrix effects and interferences from complex biological samples.

UPLC-MS Analysis of this compound

Analytical Conditions and Parameters

The UPLC-MS analysis of this compound requires optimization of various chromatographic and mass spectrometric parameters to achieve adequate separation, sensitivity, and reproducibility. Based on the physicochemical properties of this compound and related flavonoids from Sophora tonkinensis, the following conditions have been established:

Table 1: Optimized UPLC-MS Conditions for this compound Analysis

| Parameter | Configuration/Value | Alternative/Notes |

|---|---|---|

| UPLC System | Waters Acquity H-Class | Any UPLC capable of 1000 bar pressure |

| Column | C18 (100 × 2.1 mm, 1.7 μm) | C18 (100 × 2.1 mm, 1.8 μm) also suitable |

| Column Temperature | 40°C | 35-45°C acceptable |